molecular formula C11H10ClNO2 B1386762 5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride CAS No. 1071382-79-0

5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride

Cat. No.: B1386762
CAS No.: 1071382-79-0
M. Wt: 223.65 g/mol
InChI Key: SYAZZCRPLFGGHI-UHFFFAOYSA-N
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Description

5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride is a chemical compound known for its unique structure and reactivity It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrolidine derivatives with acyl chlorides under controlled conditions. For instance, the cyclization of 1-phenylpyrrolidine-3-carboxylic acid with thionyl chloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Reactions are typically carried out in the presence of a base (e.g., triethylamine) and under anhydrous conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Formation of amides, esters, and thioesters.

    Reduction Reactions: Formation of alcohols or amines.

    Oxidation Reactions: Formation of phenolic derivatives.

Scientific Research Applications

5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-1-phenylpyrrolidine-3-carboxamide
  • 5-Oxo-1-phenylpyrrolidine-3-carbonitrile
  • 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

Uniqueness

5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-oxo-1-phenylpyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAZZCRPLFGGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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